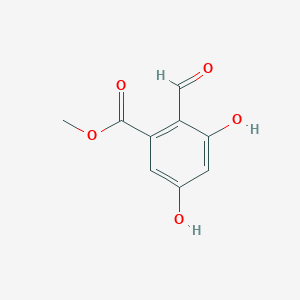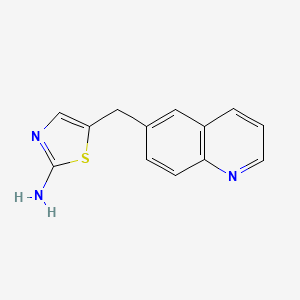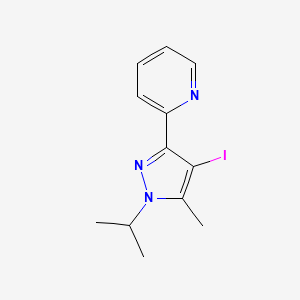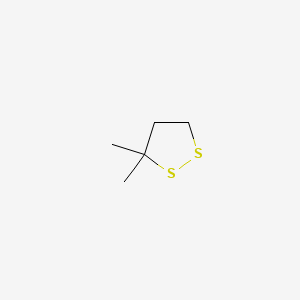![molecular formula C19H19N3O2S B15280866 N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with an ethylphenyl group and a propionylthiourea moiety. Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation using ethylbenzene and a suitable catalyst such as aluminum chloride.
Introduction of Propionylthiourea Moiety: The final step involves the reaction of the benzoxazole derivative with propionyl isothiocyanate to form the desired thiourea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
化学反応の分析
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
科学的研究の応用
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea can be compared with other benzoxazole derivatives, such as:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has a nitrobenzamide group instead of the propionylthiourea moiety, leading to different chemical and biological properties.
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide: This compound lacks the thiourea group, which may affect its reactivity and biological activity.
The uniqueness of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea lies in its specific substitution pattern and the presence of the propionylthiourea moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-12-5-7-13(8-6-12)18-21-15-10-9-14(11-16(15)24-18)20-19(25)22-17(23)4-2/h5-11H,3-4H2,1-2H3,(H2,20,22,23,25) |
InChIキー |
MFNITOKODSKTLK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=S)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)



![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)

![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)

![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)

